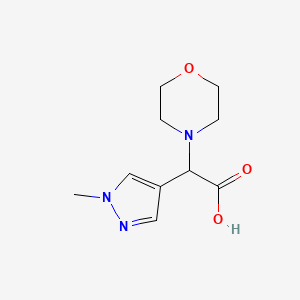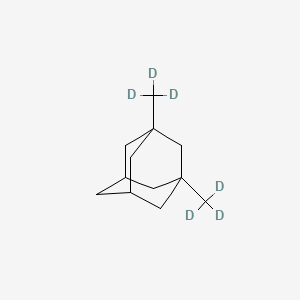
1,3-Dimethyladamantane-d6
Vue d'ensemble
Description
1,3-Dimethyladamantane-d6 is a labelled analogue of 1,3-Dimethyladamantane . It is a polycyclic alkane and a member of adamantanes . It undergoes C-H insertion reaction with phenylchlorocarbene .
Molecular Structure Analysis
The molecular formula of 1,3-Dimethyladamantane is C12H20 . Its average mass is 164.287 Da and its monoisotopic mass is 164.156494 Da .Chemical Reactions Analysis
1,3-Dimethyladamantane undergoes C-H insertion reaction with phenylchlorocarbene . More detailed information about its chemical reactions was not found in the search results.Physical And Chemical Properties Analysis
1,3-Dimethyladamantane is a liquid with a flash point of 52 °C / 125.6 °F . It has a density, viscosity, surface tension, and refractive index that can be measured for comprehensive physical and chemical property analysis .Applications De Recherche Scientifique
Thermal Stability and Decomposition Kinetics : 1,3-Dimethyladamantane (1,3-DMA) has been studied for its thermal stability as a potential high energy-density hydrocarbon fuel. The thermal decomposition kinetics were determined, showcasing its satisfactory thermal stability compared to other model fuels (Qin et al., 2014).
Phase Transitions and Thermodynamic Properties : The heat capacities of 1,3-DMA in crystalline and liquid phases over a temperature range of 8 to 373 K have been measured. This research aids in understanding the solid-to-solid transition and fusions of 1,3-DMA (Varushchenko et al., 2005).
Density, Viscosity, Surface Tension, and Refractive Index Studies : Studies on the properties of 1,3-DMA mixed with other hydrocarbons help understand its suitability as a component in high energy-density hydrocarbon fuels (Qin et al., 2014).
Order-Disorder Phase Transition Analysis : Infrared and Raman spectroscopy, along with proton spin-lattice relaxation time measurements, were used to investigate the order-disorder phase transition in 1,3-DMA, providing insight into its structural behavior (Huang et al., 1991).
Biomimetic Oxidation Mechanism Studies : Research on the oxidation of 1,3-DMA with hydrogen peroxide offers insights into the selective activation of C-H bonds in saturated hydrocarbons and potential applications in organic synthesis (Shchapin et al., 2006).
Synthesis Methods : Studies on the synthesis of 1,3-DMA from perhydroacenaphthene have been conducted, contributing to the development of more efficient production methods (Li-chun, 2006).
Photoinitiated Oxidation Research : Investigations into the photoinitiated oxidation of 1,3-DMA in the presence of metal complexes reveal the potential for selective oxidation processes in organic chemistry (Nekhayev et al., 1995).
Vaporization Thermodynamics : Studies on the boiling temperature and vaporization enthalpy of 1,3-DMA contribute to understanding its thermodynamic properties and potential applications (Varushchenko et al., 2001).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a flammable liquid and vapor . Safety measures include keeping away from heat/sparks/open flames/hot surfaces, using explosion-proof electrical/ventilating/lighting equipment, and wearing protective gloves/protective clothing/eye protection/face protection .
Orientations Futures
Propriétés
IUPAC Name |
1,3-bis(trideuteriomethyl)adamantane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20/c1-11-4-9-3-10(5-11)7-12(2,6-9)8-11/h9-10H,3-8H2,1-2H3/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWNOIUTVJRWADX-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)CC(C3)(C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C12CC3CC(C1)CC(C3)(C2)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyladamantane-d6 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(propan-2-yl)-2-({[(propan-2-yl)carbamoyl]methyl}amino)acetamide hydrochloride](/img/structure/B1419240.png)
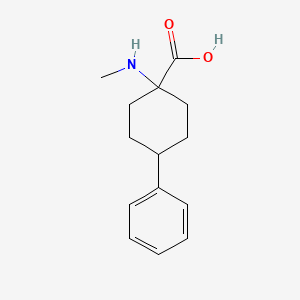
![3-[1-(Methylamino)ethyl]benzonitrile](/img/structure/B1419242.png)
![1-[4-(Phenylamino)piperidin-1-yl]ethan-1-one](/img/structure/B1419243.png)
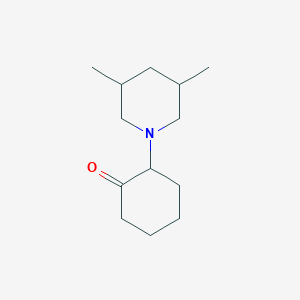
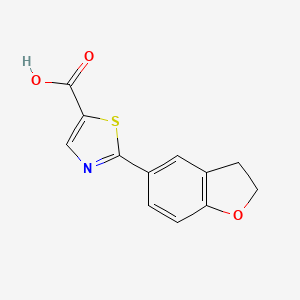
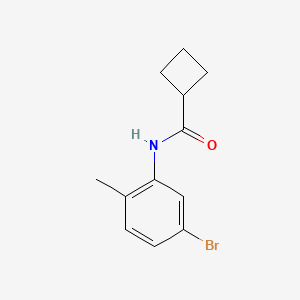
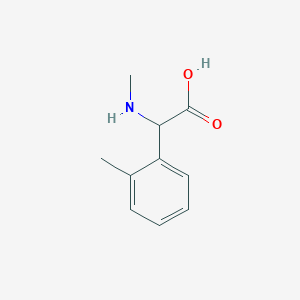
![1-[2-(ethanesulfonyl)ethyl]-1H-pyrazol-4-amine](/img/structure/B1419249.png)
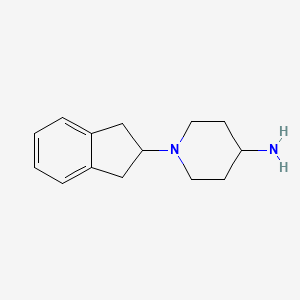
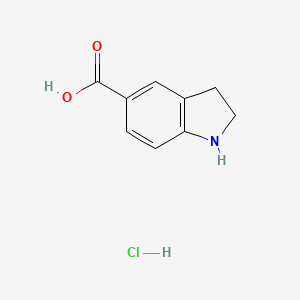
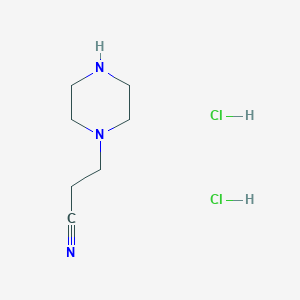
![3,3,3-Trifluoro-1-[3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B1419261.png)
